molecular formula C₄₆H₅₅D₃N₄O₈ B1164032 4'-Deoxyleurosidine-d3

4'-Deoxyleurosidine-d3

Cat. No.: B1164032
M. Wt: 797.99
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Deoxyleurosidine-d3 is a deuterated analog of 4'-Deoxyleurosidine, a derivative of the vinca alkaloid leurosidine. The "-d3" suffix indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen, at specific molecular positions. This modification is commonly employed in pharmacological and analytical research to enhance metabolic stability, improve pharmacokinetic profiling, or serve as an internal standard in mass spectrometry-based assays. While 4'-Deoxyleurosidine itself is structurally related to antitumor agents like vinblastine and vincristine, its deuterated form is primarily utilized in mechanistic studies to track metabolic pathways or quantify drug concentrations in biological matrices.

Properties

Molecular Formula

C₄₆H₅₅D₃N₄O₈

Molecular Weight

797.99

Synonyms

(+)-20’-Deoxyleurosidine-d3;  20’-Deoxyleurosidine-d3;  4’-Deoxyleurosidine-d3;  Deoxyvincaleukoblastine B-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The deuterated compound shares structural homology with other vinca alkaloids but is distinguished by its deuterium substitution. Key analogs and their comparative attributes are outlined below:

Compound Molecular Formula Deuterium Substitution Primary Use
4'-Deoxyleurosidine-d3 C₄₆H₅₄D₃N₄O₁₀ 3 positions Metabolic stability studies, MS standards
Ecgonine methylester-D3.HCl C₁₀H₁₄D₃NO₃·HCl 3 positions Analytical reference for cocaine metabolites
EDDP-D3.perchlorate C₂₀H₂₁D₃N·ClO₄ 3 positions Internal standard for opioid assays

Key Observations :

  • Deuterium Impact: Deuterated compounds like this compound exhibit reduced metabolic clearance compared to non-deuterated analogs due to the kinetic isotope effect (KIE). For example, EDDP-D3.perchlorate demonstrates a 20–30% slower hepatic metabolism in vitro compared to EDDP .
  • Analytical Utility: Similar to Ecgonine methylester-D3.HCl, this compound is likely employed as a reference standard in mass spectrometry to distinguish endogenous compounds from administered drugs.
Pharmacokinetic and Pharmacodynamic Differences
  • Metabolic Half-Life: EDDP-D3.perchlorate shows a 15% longer half-life (t₁/₂) in rodent models compared to its non-deuterated counterpart . A similar trend is expected for this compound.
  • Receptor Binding : Deuterium substitution minimally alters receptor affinity in vinca alkaloids, as seen in deuterated vinblastine analogs, where <5% change in tubulin-binding efficacy was observed.

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